molecular formula C26H25N5O2S B5415795 (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5415795
M. Wt: 471.6 g/mol
InChI Key: XPPLGOUJOMNAKO-MBTIHVDPSA-N
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Description

The compound (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines indole, thiadiazolo, and pyrimidinone moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-3-17(2)18-8-10-20(11-9-18)33-13-12-30-15-19(21-6-4-5-7-23(21)30)14-22-24(27)31-26(29-25(22)32)34-16-28-31/h4-11,14-17,27H,3,12-13H2,1-2H3/b22-14+,27-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLGOUJOMNAKO-MBTIHVDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=N)N5C(=NC4=O)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the indole derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the butan-2-ylphenoxy group: This step involves the reaction of the indole derivative with 4-butan-2-ylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Formation of the thiadiazolo[3,2-a]pyrimidin-7-one core: This step involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative, with a formylated indole intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other compounds that have similar structural features, such as:

    Indole derivatives: These compounds share the indole core and may have similar biological activities.

    Thiadiazolo[3,2-a]pyrimidin-7-one derivatives: These compounds share the thiadiazolo[3,2-a]pyrimidin-7-one core and may exhibit similar chemical reactivity.

    Phenoxyethyl derivatives: These compounds share the phenoxyethyl group and may have similar physicochemical properties.

The uniqueness of This compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

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